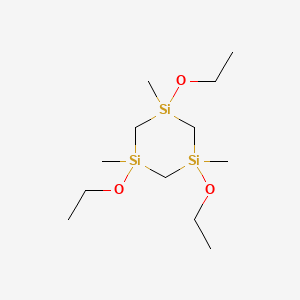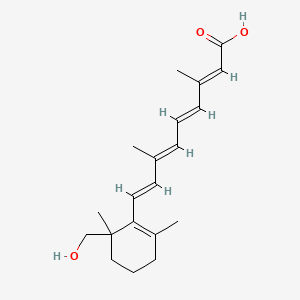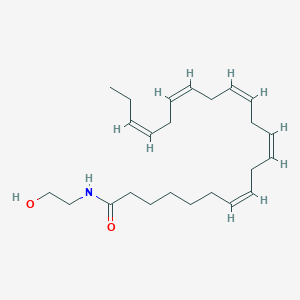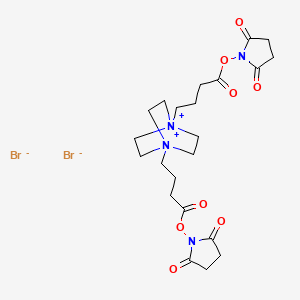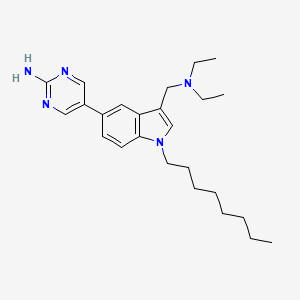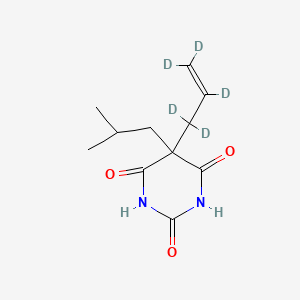
Butalbital-d5
描述
Butalbital-d5 (CRM) is a certified reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is categorized as a barbiturate. Butalbital is regulated as a Schedule III compound in the United States. This compound (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
This compound is an analytical reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is characterized as a barbiturate. This compound is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications.
作用机制
Target of Action
Butalbital-d5, like its parent compound Butalbital, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibiting the activity of the nervous system, thereby inducing a calming effect .
Mode of Action
This compound acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal activity . The result is a range of central nervous system depressant effects, from mild sedation to general anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA, this compound increases inhibitory neurotransmission throughout the nervous system . This can lead to downstream effects such as muscle relaxation, anti-anxiety effects, and sedation .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Butalbital. Butalbital is known to have a bioavailability of 20-45% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The elimination half-life of Butalbital is approximately 35 hours , and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal activity , muscle relaxation , and anti-anxiety effects . These effects are due to the enhanced inhibitory neurotransmission caused by the drug’s action on the GABA receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
The major mechanism of action of Butalbital-d5, like other barbiturates, is believed to take place by potentiating the action of γ-aminobutyric acid (GABA) at its receptor . GABA is the principal inhibitory neurotransmitter in the human central nervous system .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with GABA receptors, leading to an increase in inhibitory neurotransmission . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA receptors, enhancing the inhibitory effects of GABA on neuronal transmission . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Like other barbiturates, it is likely to have a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
It is known that barbiturates can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of this compound are not well-defined. Like other barbiturates, it is likely to be metabolized in the liver .
Transport and Distribution
Like other barbiturates, it is likely to be distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
Given its lipophilic nature, it is likely to be able to diffuse across cell membranes and may localize to various subcellular compartments .
属性
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-96-5 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145243-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
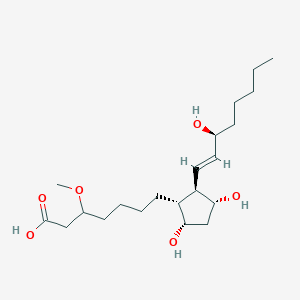
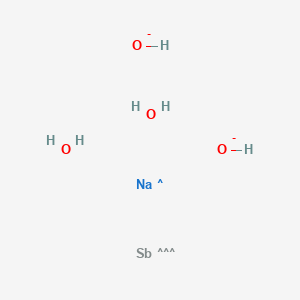
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
